Fmoc-Thr(TBDMS)-OH
Overview
Description
Fmoc-Thr(TBDMS)-OH is a compound that combines the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with threonine (Thr) and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the hydroxyl group of threonine, preventing unwanted side reactions during peptide assembly.
Mechanism of Action
- Fmoc-Thr(TBDMS)-OH primarily interacts with specific molecular targets. However, precise information about its primary targets remains limited in the available literature .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Thr(TBDMS)-OH typically involves the protection of the hydroxyl group of threonine with the TBDMS group, followed by the attachment of the Fmoc group to the amino group of threonine. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), and reagents like diisopropylethylamine (DIPEA) and tert-butyldimethylsilyl chloride (TBDMS-Cl).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated SPPS techniques, which allow for the efficient and high-yield synthesis of peptides. The use of automated synthesizers ensures precise control over reaction conditions and minimizes human error.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Thr(TBDMS)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc and TBDMS groups under specific conditions.
Coupling: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group, while tetrabutylammonium fluoride (TBAF) in THF is used for TBDMS deprotection.
Coupling: Reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA are used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where the threonine residue is incorporated without unwanted side reactions.
Scientific Research Applications
Fmoc-Thr(TBDMS)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: For the development of peptide-based therapeutics and diagnostic tools.
Industry: In the production of peptide-based materials and biocompatible hydrogels for tissue engineering.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Thr(tBu)-OH: Similar to Fmoc-Thr(TBDMS)-OH but uses a tert-butyl (tBu) group for hydroxyl protection.
Fmoc-Ser(TBDMS)-OH: Uses serine instead of threonine with the same protective groups.
Fmoc-Thr(Trt)-OH: Uses a trityl (Trt) group for hydroxyl protection.
Uniqueness
This compound is unique due to the specific combination of protective groups, which provides stability and selectivity during peptide synthesis. The TBDMS group offers robust protection for the hydroxyl group, making it suitable for complex peptide synthesis where other protective groups might fail.
Properties
IUPAC Name |
(2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO5Si/c1-16(31-32(5,6)25(2,3)4)22(23(27)28)26-24(29)30-15-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,16,21-22H,15H2,1-6H3,(H,26,29)(H,27,28)/t16-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMPINNWAPYALU-ZHRRBRCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455249 | |
Record name | Fmoc-Thr(TBDMS)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146346-82-9 | |
Record name | Fmoc-Thr(TBDMS)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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